molecular formula C21H22ClN3OS B2631315 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 900006-15-7

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2631315
CAS RN: 900006-15-7
M. Wt: 399.94
InChI Key: ATYQGMGJTXTVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Removal and Detoxification of Industrial Wastes

The compound N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) was synthesized and utilized to create a novel magnetic nanoadsorbent, which showed promising results in removing Zn2+ and Cd2+ ions from industrial wastes. This application demonstrates the compound's potential in environmental remediation and waste treatment. The nanoadsorbent exhibited high adsorption capacity, stability, reusability, ease of synthesis, and separation, making it a suitable choice for practical applications in waste management (Zargoosh et al., 2015).

Anticancer and Antimicrobial Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, two compounds showed significant cytotoxicity against several cancer cell lines while also demonstrating moderate inhibitory effects on the growth of Staphylococcus aureus and certain fungi (Nam et al., 2010).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-14-10-11-17(22)19-18(14)24-21(27-19)25(13-16-9-5-6-12-23-16)20(26)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYQGMGJTXTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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